



LC-MS/MS protocol for quantification of Taxayuntin in biological samples

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Compound of Interest		
Compound Name:	Taxayuntin	
Cat. No.:	B182123	Get Quote

Application Note: AN-001

Quantitative Analysis of Taxayuntin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Taxayuntin** in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated over a linear range of 1.0 to 1000 ng/mL. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Taxayuntin is a novel taxane derivative under investigation for its potent anti-cancer properties.[1] Accurate quantification in biological matrices is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This method has been developed and validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]



ExperimentalMaterials and Reagents

- Taxayuntin reference standard (≥99% purity)
- Taxayuntin-d5 internal standard (IS) (≥99% purity, ≥99% isotopic purity)
- LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
- LC-MS grade formic acid (≥99%) (Sigma-Aldrich)
- Control human plasma (K2-EDTA) (BioIVT)

LC-MS/MS Instrumentation

- LC System: Shimadzu Nexera X2 UPLC System
- Mass Spectrometer: SCIEX Triple Quad™ 6500+ System
- Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
- Software: SCIEX OS

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for preparing biological fluid samples for LC-MS/MS analysis due to its efficiency in removing proteins. Acetonitrile is often an effective solvent for this purpose, providing high analyte recovery.

Protocol:

- Allow all frozen plasma samples and standards to thaw on ice.
- To 50 μL of plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 μL of internal standard working solution (Taxayuntin-d5, 100 ng/mL).
- Vortex briefly to mix.



- Add 200 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer 150 μL of the clear supernatant to a 96-well plate or autosampler vial.
- Inject 5 μL onto the LC-MS/MS system.

Liquid Chromatography Conditions

Parameter	Condition
Column	Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Program	Time (min)

Mass Spectrometry Conditions

The analysis was performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).



Parameter	Condition
Ionization Mode	ESI Positive
IonSpray Voltage	5500 V
Curtain Gas (CUR)	35 psi
Collision Gas (CAD)	Medium
Ion Source Gas 1 (GS1)	50 psi
Ion Source Gas 2 (GS2)	60 psi
Source Temperature	550°C

MRM Transitions:

Compoun d	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	DP (V)	CE (V)	CXP (V)
Taxayuntin	611.3	286.1	100	80	35	12
Taxayuntin- d5 (IS)	616.3	291.1	100	80	35	12

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, and stability. All parameters met the acceptance criteria as defined by regulatory guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision



Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Table 1: Summary of Intra-Day and Inter-Day Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-Day Precision (%CV) (n=6)	Intra-Day Accuracy (%) (n=6)	Inter-Day Precision (%CV) (n=18)	Inter-Day Accuracy (%) (n=18)
LLOQ	1.0	8.5	105.2	9.8	103.5
Low QC	3.0	6.2	98.7	7.5	99.8
Mid QC	300.0	4.1	101.5	5.3	102.1
High QC	800.0	3.5	97.9	4.8	98.6

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 2: Extraction Recovery and Matrix Effect Data

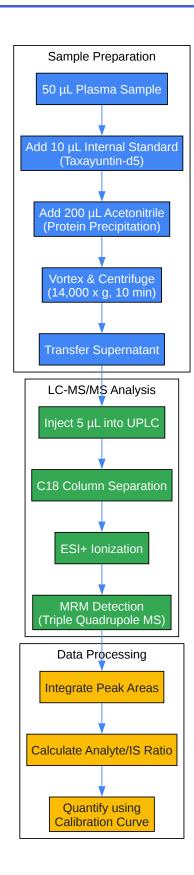
QC Level	Nominal Conc. (ng/mL)	Mean Extraction Recovery (%)	Mean Matrix Effect (%)	IS-Normalized Matrix Factor (%CV)
Low QC	3.0	92.5	95.8	3.1
Mid QC	300.0	94.1	97.2	2.5
High QC	800.0	93.3	96.5	2.8



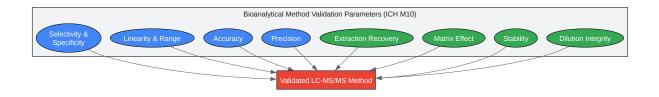
Results indicate high and consistent recovery with minimal matrix effect.

Visualized Workflows









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